6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one
Overview
Description
6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains a triazine ring substituted with an aminophenyl group and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-aminophenol: A simpler compound with similar functional groups but lacking the triazine ring.
3-mercapto-1,2,4-triazine: Contains the triazine ring and mercapto group but lacks the aminophenyl substitution.
6-(4-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one: A structural isomer with the amino group in the para position.
Uniqueness
6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminophenyl and mercapto groups on the triazine ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-(2-aminophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-6-4-2-1-3-5(6)7-8(14)11-9(15)13-12-7/h1-4H,10H2,(H2,11,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQIBJNEKJDVAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351925 | |
Record name | 6-(2-Aminophenyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27161-64-4 | |
Record name | 6-(2-Aminophenyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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